Cas no 658076-53-0 (5-fluoro-2-nitrobenzene-1-carbothioamide)

5-Fluoro-2-nitrobenzene-1-carbothioamide is a fluorinated nitrobenzene derivative featuring a carbothioamide functional group. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for the preparation of heterocyclic systems, pharmaceuticals, and agrochemicals. The presence of both electron-withdrawing (fluoro and nitro) groups and the reactive carbothioamide moiety enhances its utility in nucleophilic substitution and cyclization reactions. Its structural features make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound’s well-defined reactivity profile and stability under standard conditions contribute to its reliability in multistep synthetic pathways.
5-fluoro-2-nitrobenzene-1-carbothioamide structure
658076-53-0 structure
Product Name:5-fluoro-2-nitrobenzene-1-carbothioamide
CAS No:658076-53-0
MF:C7H5FN2O2S
MW:200.190203428268
CID:962590
PubChem ID:45115844
Update Time:2025-10-29

5-fluoro-2-nitrobenzene-1-carbothioamide Chemical and Physical Properties

Names and Identifiers

    • Benzenecarbothioamide, 5-fluoro-2-nitro- (9CI)
    • 5-fluoro-2-nitrobenzenecarbothioamide
    • 5-fluoro-2-nitrobenzene-1-carbothioamide
    • BENZENECARBOTHIOAMIDE, 5-FLUORO-2-NITRO-
    • SCHEMBL6204226
    • 658076-53-0
    • Benzenecarbothioamide,5-fluoro-2-nitro-(9ci)
    • 5-Fluoro-2-nitrobenzenecarbothioarnide
    • LWCWCBZMHWQVSK-UHFFFAOYSA-N
    • DTXSID60668382
    • DB-273990
    • EN300-1833520
    • Inchi: 1S/C7H5FN2O2S/c8-4-1-2-6(10(11)12)5(3-4)7(9)13/h1-3H,(H2,9,13)
    • InChI Key: LWCWCBZMHWQVSK-UHFFFAOYSA-N
    • SMILES: S=C(C1C=C(C=CC=1[N+](=O)[O-])F)N

Computed Properties

  • Exact Mass: 200.006
  • Monoisotopic Mass: 200.006
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 104A^2

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Additional information on 5-fluoro-2-nitrobenzene-1-carbothioamide

Introduction to 5-fluoro-2-nitrobenzene-1-carbothioamide (CAS No: 658076-53-0)

5-fluoro-2-nitrobenzene-1-carbothioamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural and chemical properties. This compound, identified by the Chemical Abstracts Service Number (CAS No) 658076-53-0, represents a critical intermediate in the synthesis of various biologically active molecules. Its molecular structure, featuring a benzene ring substituted with a fluoro group, a nitro group, and a carbothioamide moiety, endows it with distinct reactivity that makes it valuable for further functionalization and derivatization.

The significance of 5-fluoro-2-nitrobenzene-1-carbothioamide lies in its potential applications across multiple domains, particularly in medicinal chemistry. The presence of the fluoro group is well-documented for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. In contrast, the nitro group introduces electrophilicity, making the molecule susceptible to reduction or nucleophilic substitution reactions, which are pivotal in constructing more complex scaffolds. The carbothioamide functionality further enhances its utility as a building block for heterocyclic compounds, which are prevalent in modern therapeutics.

Recent advancements in synthetic methodologies have highlighted the utility of 5-fluoro-2-nitrobenzene-1-carbothioamide as a precursor in the development of novel therapeutic agents. For instance, researchers have leveraged its reactivity to synthesize fluorinated nitroaromatic derivatives that exhibit enhanced bioactivity against certain enzymatic targets. These derivatives have shown promise in preclinical studies as potential inhibitors of kinases and other therapeutic targets relevant to cancer and inflammatory diseases. The versatility of this compound underscores its importance as a key intermediate in drug discovery pipelines.

The structural features of 5-fluoro-2-nitrobenzene-1-carbothioamide also make it an attractive candidate for exploring new synthetic pathways. The combination of electron-withdrawing groups (such as the nitro group) and electron-donating effects (from the fluoro substituent) creates a dynamic balance that influences reaction outcomes. This has led to innovative approaches in cross-coupling reactions, where the compound serves as an effective substrate for palladium-catalyzed transformations. Such methodologies have enabled the construction of complex molecular architectures with high precision, facilitating the development of next-generation pharmaceuticals.

In addition to its role in medicinal chemistry, 5-fluoro-2-nitrobenzene-1-carbothioamide has found applications in agrochemical research. The introduction of fluorine into agricultural compounds often enhances their resistance to degradation and improves their efficacy against pests and pathogens. Researchers have utilized derivatives of this compound to develop novel herbicides and fungicides that maintain high performance while exhibiting reduced environmental impact. This aligns with global trends toward sustainable agriculture and underscores the broad utility of fluorinated aromatic compounds.

The synthesis of 5-fluoro-2-nitrobenzene-1-carbothioamide itself is a testament to modern organic chemistry techniques. Traditional methods often involve multi-step sequences that require careful optimization to achieve high yields and purity. However, recent innovations in catalytic systems and flow chemistry have streamlined its production, making it more accessible for industrial applications. These advancements not only reduce costs but also minimize waste generation, aligning with green chemistry principles.

From a mechanistic standpoint, the reactivity of 5-fluoro-2-nitrobenzene-1-carbothioamide provides valuable insights into electron transfer processes and substrate activation strategies. Studies have demonstrated that the nitro group can participate in diverse chemical transformations, including reduction to an amine or diazotization followed by coupling reactions. Meanwhile, the carbothioamide moiety offers opportunities for further derivatization via nucleophilic addition or condensation reactions. Such versatility makes it an indispensable tool for synthetic chemists seeking to explore new chemical space.

The growing interest in 5-fluoro-2-nitrobenzene-1-carbothioamide is also reflected in its increasing presence in patent literature and scientific publications. Researchers worldwide are investigating its potential as a scaffold for developing small-molecule drugs with improved pharmacological profiles. Collaborative efforts between academic institutions and pharmaceutical companies have accelerated progress in this area, leading to several promising candidates entering clinical development pipelines.

Looking ahead, the future prospects for 5-fluoro-2-nitrobenzene-1-carbothioamide appear bright, driven by ongoing research into novel synthetic routes and applications. Innovations such as biocatalysis and computational chemistry are expected to further enhance its utility by enabling more efficient and sustainable production methods. Additionally, interdisciplinary approaches combining organic chemistry with computational modeling will likely uncover new ways to exploit its structural features for therapeutic purposes.

In conclusion,5-fluoro-2-nitrobenzene-1-carbothioamide (CAS No: 658076-53-0) stands as a pivotal compound in modern chemical research with far-reaching implications across pharmaceuticals and agrochemicals. Its unique structural attributes enable diverse applications ranging from drug development to sustainable agriculture while serving as a model system for exploring advanced synthetic methodologies. As scientific understanding evolves,this compound will undoubtedly continue to play a crucial role in shaping future advancements within these fields.

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